2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide
描述
属性
IUPAC Name |
2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-31-18-23(26-24(19-31)28(37)34(30-26)22-10-6-3-7-11-22)27(36)33-16-14-32(15-17-33)20-25(35)29-13-12-21-8-4-2-5-9-21/h2-11,18-19H,12-17,20H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTQSBHRYQMYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide is a novel derivative of the pyrazolo[4,3-c]pyridine scaffold, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a complex structure that includes:
- A pyrazolo[4,3-c]pyridine core.
- A piperazine ring.
- An acetamide functional group.
These structural components contribute to its potential biological activities and interactions with various biological targets.
Anticancer Properties
Research indicates that compounds derived from the pyrazolo[4,3-c]pyridine framework exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : Preliminary studies have shown cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It demonstrated potent activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuropharmacological Effects
Emerging studies suggest that derivatives of this compound may exhibit neuropharmacological effects:
- Anxiolytic and Antidepressant Activity : Compounds with similar structural motifs have shown promise in alleviating anxiety and depression symptoms in preclinical models .
Synthesis and Evaluation
A series of synthetic routes have been developed to produce this compound efficiently. Key findings include:
- Synthetic Pathways : The synthesis typically involves cyclization reactions between appropriate precursors under controlled conditions. For example, the reaction of 2-phenylhydrazine with 3-oxo-5-methyl-2-pyridinecarboxylic acid is commonly employed .
Pharmacological Evaluation
Several studies have evaluated the pharmacological properties of this compound:
- Cell Viability Assays : Conducted using MTT assays to assess cytotoxic effects on cancer cell lines.
- Antimicrobial Testing : Utilized disk diffusion methods to determine the efficacy against various microbial strains.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O4 |
| Molecular Weight | 326.35 g/mol |
| Anticancer Activity | IC50 values < 10 µM against HeLa cells |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Neuropharmacological Effects | Potential anxiolytic properties |
科学研究应用
Structural Characteristics
This compound belongs to a class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities. The structural formula is represented as follows:
The compound features a piperazine ring and a phenethylacetamide moiety, which contribute to its pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antimicrobial activity. The compound under discussion has shown potential against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating strong inhibitory effects on bacterial growth .
Anticancer Activity
The pyrazolo[4,3-c]pyridine derivatives have been evaluated for their anticancer properties. Studies have reported cytotoxic effects against several cancer cell lines, including cervical and prostate cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the piperazine moiety is believed to enhance interaction with neurotransmitter receptors, leading to potential therapeutic benefits in treating mood disorders .
Anti-inflammatory Properties
There is emerging evidence that pyrazolo[4,3-c]pyridine derivatives can modulate inflammatory pathways. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting their utility in treating inflammatory diseases .
Case Study 1: Antitubercular Activity
A study focused on synthesizing various substituted piperazine derivatives demonstrated that certain compounds exhibited promising antitubercular activity with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra. These findings highlight the potential of this class of compounds in developing new treatments for tuberculosis .
Case Study 2: Cytotoxicity Evaluation
In a comparative study assessing the cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives on human embryonic kidney cells (HEK-293), it was found that most active compounds were non-toxic at therapeutic concentrations. This suggests a favorable safety profile for further development in clinical settings .
化学反应分析
Core Structural Reactivity
The pyrazolo[4,3-c]pyridine scaffold provides electrophilic and nucleophilic sites for functionalization. Key reactive centers include:
-
C7 Carbonyl Group : Susceptible to nucleophilic acyl substitution (e.g., with amines or alcohols).
-
Pyrazole Ring NH : Potential for alkylation or condensation reactions.
-
Piperazine Moiety : Participates in alkylation, acylation, or coordination chemistry.
-
Acetamide Side Chain : Hydrolysis to carboxylic acid or nucleophilic substitution at the methylene group .
Thiol Addition
Reaction with mercaptoacetic acid in dry pyridine under reflux yields thiazolidinone derivatives via cyano group displacement and cyclization. For example:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Compound + HSCH₂COOH | Pyridine, 6 h reflux | Thiazolidinone-fused pyrazolo-pyridine | 60% |
Mechanism :
Enaminone Cyclocondensation
Interaction with enaminones (e.g., (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one) in ethanol catalyzed by acetic acid produces pyran or pyridine derivatives.
| Reactant | Conditions | Product | Key IR Signal |
|---|---|---|---|
| Compound + Enaminone | Ethanol, AcOH, reflux | 6-(Furan-2-yl)-2-oxo-2H-pyran-3-carboxamide | ν(CN) 2220 cm⁻¹ |
Mechanism :
-
Michael addition of the enaminone to the active methylene group.
Diazonium Salt Coupling
Treatment with aryldiazonium salts (e.g., p-tolyldiazonium chloride) in a water-ethanol mixture yields arylhydrazone derivatives.
| Reactant | Conditions | Product | Characterization |
|---|---|---|---|
| Compound + ArN₂⁺Cl⁻ | H₂O-EtOH, NaOAc, 0–5°C | 2-(Arylhydrazono)-acetamide derivative | ¹H-NMR δ 8.9 (NH) |
Applications :
CDK Inhibition via Protein Binding
Docking studies indicate the compound interacts with cyclin-dependent kinases (CDKs) through:
-
Hydrogen bonding between the pyridine carbonyl and kinase backbone.
-
Hydrophobic interactions with the piperazine and phenethyl groups .
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| CDK2 | -9.2 | Lys33, Asp145 |
| CDK9 | -8.7 | Glu66, Cys106 |
Stability and Degradation
-
Thermal Stability : Decomposes above 300°C without melting .
-
Hydrolytic Sensitivity : Acetamide hydrolyzes in acidic/basic conditions to yield carboxylic acid derivatives.
Synthetic Optimization
Critical parameters for high yield:
-
Solvent Choice : Dry pyridine favors nucleophilic substitution; ethanol/DMF mixtures improve crystallization.
-
Catalysts : Acetic acid accelerates enaminone cyclization.
Biological Relevance
While direct pharmacological data for this compound is limited, structural analogs demonstrate:
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with piperazine-acetamide derivatives and pyrazolo-pyridine hybrids. Key analogues include:
(a) 2-[4-[3-(4-Hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide
This analogue (CAS 53335-22-1) replaces the pyrazolo-pyridine core with a dihydrocinnamoyl group and substitutes the phenethyl side chain with an isopropyl group. Despite these differences, both compounds feature a piperazine-acetamide backbone, which is critical for solubility and receptor binding .
(b) Rapamycin (Rapa) Derivatives
Compounds 1 and 7 from exhibit structural modifications in regions analogous to the pyrazolo-pyridine and piperazine moieties. NMR comparisons (Figure 6, Table 2) highlight conserved chemical environments in most positions except regions A (positions 39–44) and B (positions 29–36), suggesting that substitutions in these regions modulate bioactivity without destabilizing the core scaffold .
(c) Triazine-Piperazine Hybrids
describes a triazine-piperazine-acetamide compound with a dimethylamino-benzylidene substituent. While the triazine core differs from pyrazolo-pyridine, the shared piperazine-acetamide side chain implies similar pharmacokinetic profiles, such as enhanced cellular permeability .
Physicochemical and Functional Properties
Bioactivity and Mechanistic Insights
- Target Compound : The pyrazolo-pyridine core is associated with kinase inhibition (e.g., JAK/STAT pathways), while the phenethyl-acetamide side chain may enhance GPCR binding, analogous to opioid or neurokinin receptor ligands .
- Rapa Derivatives : Modifications in regions A/B () correlate with altered mTOR inhibition efficacy, suggesting that similar structural tuning in the target compound could optimize target selectivity .
- Lumping Strategy : highlights that compounds with shared piperazine-acetamide motifs may undergo similar physicochemical processes, enabling predictive modeling of stability and metabolism .
常见问题
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including amide bond formation and piperazine coupling. Key optimizations include:
- Coupling agents : Use of reagents like HATU or DCC for efficient amide bond formation (critical for the pyrazolo-pyridine core) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity and reduce side reactions .
- Temperature control : Maintaining 0–5°C during cyclization steps minimizes undesired byproducts .
- Purification : Sequential chromatography (HPLC or flash) and recrystallization in ethanol/water mixtures enhance purity (>98% by LC-MS) .
Q. What characterization techniques are critical for confirming the compound’s structure?
Methodological Answer: A combination of analytical methods is required:
- NMR spectroscopy : H and C NMR to verify the pyrazolo-pyridine core, piperazine connectivity, and acetamide substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₀H₃₂N₆O₃) and rule out isotopic impurities .
- X-ray crystallography : Resolve stereochemical ambiguities in the pyrazolo-pyridine system (if crystalline derivatives are obtainable) .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer: Prioritize assays aligned with structural analogs’ reported activities:
- Kinase inhibition profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify targets, given the pyrazolo-pyridine core’s kinase-binding potential .
- Antimicrobial susceptibility testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to elucidate key functional groups affecting bioactivity?
Methodological Answer: Systematically modify substituents and evaluate pharmacological effects:
- Pyrazolo-pyridine core : Replace the 5-methyl group with ethyl or halogens to assess steric/electronic impacts on kinase binding .
- Piperazine moiety : Introduce substituents (e.g., methyl, acetyl) to study pharmacokinetic effects (see Table 1 for analog comparisons) .
- Phenethylacetamide tail : Vary the aromatic ring (e.g., electron-withdrawing groups) to optimize target engagement .
- Assay workflow : Test derivatives in dose-response kinase inhibition (IC₅₀) and antimicrobial MIC assays, followed by molecular docking .
Table 1 : Key Structural Variations in Analog Compounds
Q. What strategies resolve contradictions in reported biological activities of this compound and its analogs?
Methodological Answer: Discrepancies often arise from assay variability or impurities:
- Replicate under standardized conditions : Use identical cell lines (e.g., ATCC-certified), assay buffers, and positive controls (e.g., staurosporine for kinase assays) .
- Purity validation : Reanalyze disputed batches via HPLC-MS to rule out degradation products or residual solvents .
- Target engagement studies : Perform SPR (surface plasmon resonance) to directly measure binding kinetics to suspected targets (e.g., EGFR, CDK2) .
Q. What in silico methods predict the compound’s binding modes with kinase targets?
Methodological Answer: Computational approaches include:
- Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: e.g., 1M17 for EGFR) to identify key interactions (e.g., hydrogen bonds with pyrazolo-pyridine carbonyl) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the ATP-binding pocket .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for SAR-driven modifications (e.g., methyl → ethyl substitution) .
Q. How to validate the proposed mechanism of action in antimicrobial assays?
Methodological Answer: Combine biochemical and genetic approaches:
- Enzyme inhibition assays : Test acetylcholinesterase (AChE) inhibition (Ellman’s method) if cholinesterase interaction is hypothesized .
- Gene knockout models : Use CRISPR-Cas9 to delete putative target genes (e.g., fabH in bacterial fatty acid synthesis) and assess resistance development .
- Transcriptomic profiling : RNA-seq of treated microbial cells to identify differentially expressed pathways (e.g., oxidative stress response) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
